Cas no 132227-01-1 (1,3-benzoxazole-5-carbonitrile)

1,3-benzoxazole-5-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- Benzo[d]oxazole-5-carbonitrile
- 1,3-Benzoxazole-5-carbonitrile
- 5-Benzoxazolecarbonitrile
- 5-Benzofurancarbonitrile
- Benzooxazole-5-carbonitrile
- cyclopenta[c]pyran-5-carbonitrile
- EN300-66043
- DA-18922
- SCHEMBL11518261
- F80454
- Z1033256930
- A888319
- 1,3-BENZOXAZOL-5-YL CYANIDE
- AKOS016001487
- DTXSID80606468
- AS-8317
- STL433312
- 132227-01-1
- MFCD16817443
- DTXCID40557225
- 1,3-benzoxazole-5-carbonitrile
-
- MDL: MFCD16817443
- Inchi: InChI=1S/C8H4N2O/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H
- InChI Key: XQDAKZJVIKDSCF-UHFFFAOYSA-N
- SMILES: C1=CC2=C(C=C1C#N)N=CO2
Computed Properties
- Exact Mass: 144.032362755g/mol
- Monoisotopic Mass: 144.032362755g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 49.8Ų
Experimental Properties
- Density: 1.31±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 281.4±13.0 ºC (760 Torr),
- Flash Point: 124.0±19.8 ºC,
- Solubility: Slightly soluble (1 g/l) (25 º C),
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
1,3-benzoxazole-5-carbonitrile Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1,3-benzoxazole-5-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-8317-100MG |
1,3-benzoxazole-5-carbonitrile |
132227-01-1 | >90% | 100mg |
£146.00 | 2025-02-09 | |
Key Organics Ltd | AS-8317-5MG |
1,3-benzoxazole-5-carbonitrile |
132227-01-1 | >90% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | AS-8317-10MG |
1,3-benzoxazole-5-carbonitrile |
132227-01-1 | >90% | 10mg |
£63.00 | 2025-02-09 | |
Chemenu | CM125873-100mg |
benzo[d]oxazole-5-carbonitrile |
132227-01-1 | 95% | 100mg |
$*** | 2023-03-31 | |
Chemenu | CM125873-5g |
benzo[d]oxazole-5-carbonitrile |
132227-01-1 | 95% | 5g |
$853 | 2021-08-05 | |
Chemenu | CM125873-5g |
benzo[d]oxazole-5-carbonitrile |
132227-01-1 | 95% | 5g |
$*** | 2023-03-31 | |
Key Organics Ltd | AS-8317-50MG |
1,3-benzoxazole-5-carbonitrile |
132227-01-1 | >90% | 50mg |
£102.00 | 2025-02-09 | |
Chemenu | CM125873-1g |
benzo[d]oxazole-5-carbonitrile |
132227-01-1 | 95% | 1g |
$235 | 2024-08-02 | |
1PlusChem | 1P0010VP-250mg |
5-Benzoxazolecarbonitrile |
132227-01-1 | 95% | 250mg |
$93.00 | 2023-12-22 | |
1PlusChem | 1P0010VP-2.5g |
5-Benzoxazolecarbonitrile |
132227-01-1 | 95% | 2.5g |
$191.00 | 2023-12-22 |
1,3-benzoxazole-5-carbonitrile Related Literature
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
Additional information on 1,3-benzoxazole-5-carbonitrile
Professional Introduction to 1,3-benzoxazole-5-carbonitrile (CAS No. 132227-01-1)
1,3-benzoxazole-5-carbonitrile is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and chemical properties. This heterocyclic organic compound, with the molecular formula C₇H₃N₃O, belongs to the benzoxazole class, which has garnered considerable attention due to its diverse biological activities and potential applications in drug development. The CAS number 132227-01-1 serves as a unique identifier for this substance, ensuring precise classification and differentiation within chemical databases and research literature.
The structure of 1,3-benzoxazole-5-carbonitrile features a benzene ring fused with an oxygen-containing heterocycle, specifically an oxazole ring. The presence of a nitrile group at the 5-position introduces additional reactivity, making it a valuable intermediate in synthetic chemistry. This compound's electronic properties, influenced by the conjugation between the aromatic system and the nitrile moiety, contribute to its utility in various chemical transformations.
In recent years, 1,3-benzoxazole-5-carbonitrile has been extensively studied for its pharmacological potential. The benzoxazole scaffold is well-documented for its role in medicinal chemistry, particularly in the development of antimicrobial, antiviral, and anti-inflammatory agents. The nitrile group further enhances its pharmacological profile by enabling modifications that can fine-tune bioactivity. Current research highlights its incorporation into novel therapeutic agents targeting neurological disorders and cancer.
One of the most compelling aspects of 1,3-benzoxazole-5-carbonitrile is its versatility in synthetic applications. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing multiple pathways for functionalization. This adaptability has made it a preferred building block in the synthesis of more complex molecules. Additionally, the benzoxazole core can undergo various reactions such as nucleophilic substitution and cyclization, further expanding its synthetic utility.
The pharmaceutical applications of 1,3-benzoxazole-5-carbonitrile are particularly noteworthy. Studies have demonstrated its efficacy in inhibiting certain enzymes and receptors implicated in diseases like Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier has been a focus of interest, as it may facilitate direct action on neurological targets. Furthermore, its interaction with biological pathways suggests potential in developing treatments for metabolic disorders.
Recent advancements in computational chemistry have also shed light on the mechanistic aspects of 1,3-benzoxazole-5-carbonitrile interactions. Molecular modeling studies have revealed how the compound binds to target proteins, offering insights into its mode of action. These findings are crucial for optimizing drug design and improving therapeutic outcomes. The integration of machine learning algorithms has further accelerated the discovery process by predicting novel derivatives with enhanced bioactivity.
The synthetic pathways for producing 1,3-benzoxazole-5-carbonitrile have been refined over time to ensure high yield and purity. Traditional methods often involve condensation reactions between o-hydroxybenzaldehyde derivatives and cyanogen bromide or other nitrile sources under controlled conditions. However, modern approaches leverage catalytic systems that enhance efficiency while minimizing waste. Green chemistry principles have also been applied to develop more sustainable synthetic routes.
In conclusion,1,3-benzoxazole-5-carbonitrile (CAS No. 132227-01-1) represents a cornerstone compound in pharmaceutical research due to its structural versatility and pharmacological promise. Its role as a key intermediate in drug development continues to evolve with advancements in synthetic methodologies and computational biology. As scientific understanding deepens, new applications for this compound are likely to emerge, reinforcing its importance in medicinal chemistry and beyond.
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